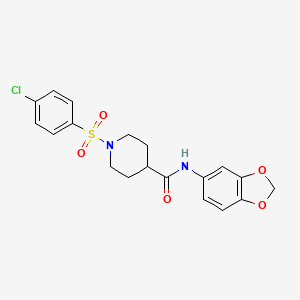![molecular formula C16H20N6O3S B3011051 (1-methyl-1H-1,2,3-triazol-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone CAS No. 2034509-72-1](/img/structure/B3011051.png)
(1-methyl-1H-1,2,3-triazol-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-methyl-1H-1,2,3-triazol-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H20N6O3S and its molecular weight is 376.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Exploration Research on compounds with similar structures, such as heterocyclic compounds incorporating elements like triazoles, thiadiazoles, and piperidines, often focuses on their synthesis and structural characterization. For instance, the synthesis of novel bioactive heterocycles has been explored, emphasizing the importance of structural exploration and Hirshfeld surface analysis to understand molecular stability and intermolecular interactions (Prasad et al., 2018)[https://consensus.app/papers/synthesis-exploration-hirshfeld-surface-analysis-prasad/d826bfd70a725d17a8a2f8072f064e46/?utm_source=chatgpt]. These studies lay the groundwork for the development of compounds with specific biological activities, highlighting the relevance of synthesis techniques and structural analysis in drug design and development.
Biological Activity and Potential Therapeutic Applications Compounds structurally related to the query molecule have been evaluated for their biological activities, including antimicrobial and antiproliferative effects. For example, research on pyridine derivatives has shown variable and modest activity against bacteria and fungi, indicating the potential for developing new antimicrobial agents (Patel et al., 2011)[https://consensus.app/papers/synthesis-activity-pyridine-derivativesi-patel/831ba0035301521490925acefe671f9b/?utm_source=chatgpt]. Additionally, catalyst- and solvent-free synthesis approaches have facilitated the development of compounds with specified biological activities, such as antimicrobial and antiproliferative properties, underscoring the importance of innovative synthetic methodologies in enhancing the therapeutic potential of new chemical entities (Moreno-Fuquen et al., 2019)[https://consensus.app/papers/catalyst-synthesis-morenofuquen/b0a1e4987e885bbc8d1396548ad9a44f/?utm_source=chatgpt].
Advanced Synthesis Techniques The research into advanced synthesis techniques, such as click chemistry and microwave-assisted synthesis, is crucial for developing compounds with potential scientific applications. These methods offer efficient pathways for creating complex molecules, including those with heterocyclic frameworks similar to the compound (Govindhan et al., 2017)[https://consensus.app/papers/146fluorobenzo-govindhan/f193afc30739584ca1f6241d92b5ae54/?utm_source=chatgpt]. By employing these techniques, researchers can synthesize molecules with enhanced precision and potential for targeted biological activities.
Propiedades
IUPAC Name |
[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3S/c1-19-11-13(17-18-19)16(23)21-9-7-12(8-10-21)22-15-6-4-3-5-14(15)20(2)26(22,24)25/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDFRTBWDGNUQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(CC2)N3C4=CC=CC=C4N(S3(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3010968.png)
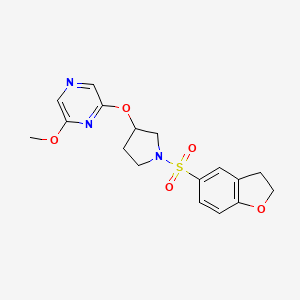
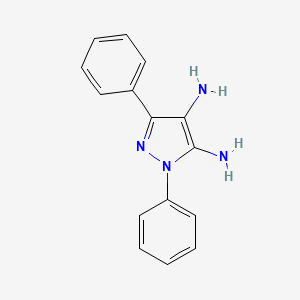
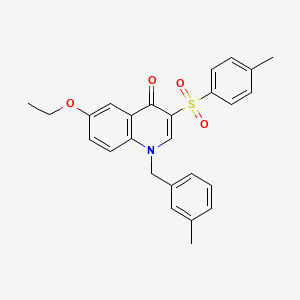
![2-(2,4-difluorophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide](/img/structure/B3010973.png)
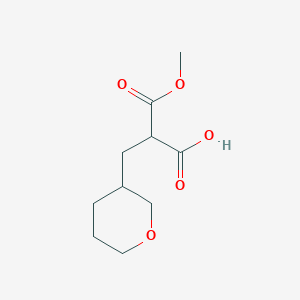


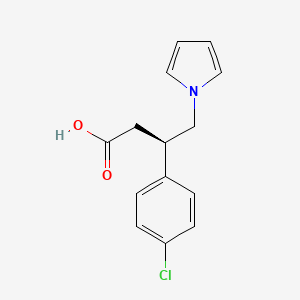
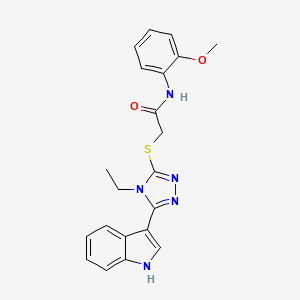
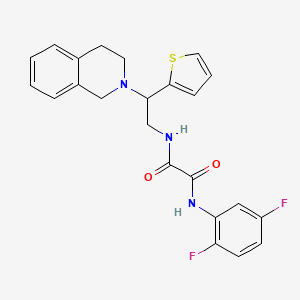
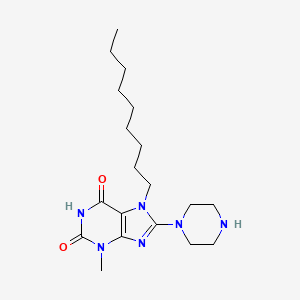
![N-(4-ethoxyphenyl)-1-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B3010988.png)
